SOCE Inhibitory Potency: IC₅₀ Comparison with Established SOCE Blockers
SOCE inhibitor 1 inhibits store‑operated calcium entry with an IC₅₀ of 4.4 µM in functional cellular assays [1]. This potency is markedly lower than that of nanomolar‑potency blockers such as RO2959 (IC₅₀ 25 nM for Orai1/STIM1‑mediated SOCE) and Zegocractin (IC₅₀ 119 nM for Orai1/STIM1) , yet it is substantially more potent than non‑selective agents like SKF‑96365 (IC₅₀ ~12–16 µM in HEK293 cells) [2]. The intermediate potency of SOCE inhibitor 1 positions it as a useful probe where partial or graded SOCE inhibition is desired without the complete channel blockade characteristic of high‑potency inhibitors.
| Evidence Dimension | Half‑maximal inhibitory concentration (IC₅₀) against SOCE |
|---|---|
| Target Compound Data | 4.4 µM |
| Comparator Or Baseline | RO2959: 0.025 µM (Orai1/STIM1 SOCE); Zegocractin: 0.119 µM (Orai1/STIM1); SKF‑96365: 12–16 µM (HEK293 SOCE) |
| Quantified Difference | SOCE inhibitor 1 is 176‑fold less potent than RO2959, 27‑fold less potent than Zegocractin, and 2.7–3.6‑fold more potent than SKF‑96365. |
| Conditions | Thapsigargin‑induced calcium addback assays in HEK293, RBL‑2H3, or Jurkat cells; assay type varies across comparators |
Why This Matters
This potency profile enables investigators to select SOCE inhibitor 1 for studies where excessive channel blockade is undesirable, while still achieving reliable target engagement.
- [1] Riva B, et al. J Med Chem. 2018;61(21):9756‑9783. View Source
- [2] Norman K, et al. PLoS ONE. 2024;19(1):e0296065. View Source
